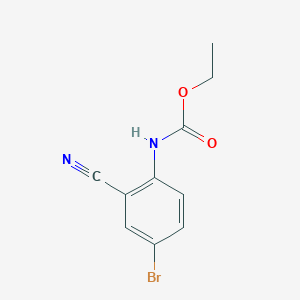

Ethyl (4-bromo-2-cyanophenyl)carbamate

Description

Ethyl (4-bromo-2-cyanophenyl)carbamate emerges as a compound of interest primarily due to the combination of its reactive functional groups attached to a benzene (B151609) ring. The presence of a bromine atom, a cyano group, and an ethyl carbamate (B1207046) substituent on the aromatic core provides multiple sites for chemical modification, positioning it as a potentially valuable intermediate in multi-step synthetic sequences.

In the landscape of organic synthesis, molecules like this compound are often not the final target but rather key intermediates. The strategic placement of its functional groups allows for selective reactions. For instance, the bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering pathways to different classes of compounds. The carbamate group can act as a directing group in electrophilic aromatic substitution or be modified itself. This multi-functionality makes the compound a useful scaffold for building a library of derivatives for screening in drug discovery programs. While specific research detailing the extensive use of this exact compound is not widespread, its structural motifs are present in molecules investigated in medicinal chemistry. For example, the structurally related core of (4-bromo-2-cyanophenyl)carbamoyl is found in parent compounds for metabolites studied for their biological activity.

The carbamate group (-NHCOO-) is a critical functional group in modern organic and medicinal chemistry. acs.org It is a hybrid of an amide and an ester, and this unique electronic structure imparts a range of useful properties. Carbamates are often more stable towards hydrolysis than esters, making them suitable for use in physiological environments.

In organic synthesis, carbamates are widely employed as protecting groups for amines. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, reducing its nucleophilicity and reactivity towards many reagents. Common carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are fundamental in peptide synthesis and other complex molecule constructions.

Furthermore, the carbamate moiety can act as a directed metalation group (DMG), facilitating regioselective functionalization of aromatic rings at the ortho position. acs.orgnih.gov This strategy is a powerful tool for the synthesis of polysubstituted aromatic compounds. In medicinal chemistry, the carbamate group is a key structural feature in numerous approved drugs, where it can participate in hydrogen bonding with biological targets or improve the pharmacokinetic properties of a molecule. acs.org

Aryl nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are versatile intermediates in organic synthesis. The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the meta position.

The nitrile group itself is susceptible to a variety of chemical transformations. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, providing a synthetic route to these important functional groups. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords primary amines. This transformation is a valuable method for introducing an aminomethyl group onto an aromatic ring.

Furthermore, the carbon atom of the nitrile group is electrophilic and can be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. The nitrogen atom's lone pair also allows the nitrile group to act as a ligand in transition metal catalysis. The versatility of the cyano group makes aryl nitriles valuable precursors for a wide array of pharmaceuticals, agrochemicals, and materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-bromo-2-cyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFAHYWFJMMSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593171 | |

| Record name | Ethyl (4-bromo-2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220269-80-7 | |

| Record name | Ethyl (4-bromo-2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Bromo 2 Cyanophenyl Carbamate

Precursor Synthesis and Functionalization Strategies

The assembly of Ethyl (4-bromo-2-cyanophenyl)carbamate typically relies on a convergent approach where a key intermediate, 2-amino-5-bromobenzonitrile (B185297), is first synthesized and subsequently converted to the final product. This strategy involves the sequential introduction of the necessary functional groups onto the aromatic core.

Preparation of Bromo-Substituted Phenyl Precursors

A critical precursor for the target molecule is 2-amino-5-bromobenzonitrile. The synthesis of this intermediate often starts from a more readily available substituted aniline, such as 2-aminobenzonitrile (B23959). The bromo group is then introduced via electrophilic aromatic substitution.

One documented method involves the direct bromination of 2-aminobenzonitrile. For instance, reacting 2-aminobenzonitrile with ammonium (B1175870) bromide and hydrogen peroxide in acetic acid provides a high yield of the desired 2-amino-5-bromobenzonitrile. guidechem.com This reaction proceeds at room temperature and demonstrates an effective way to regioselectively install the bromine atom at the para-position relative to the activating amino group. An alternative method utilizes ortho-xylene bis(triethylammonium tribromide) in acetonitrile (B52724) to achieve the same transformation. guidechem.com

Another viable route involves starting with 2-aminobenzoic acid, which can be brominated using bromine in glacial acetic acid to yield 2-amino-5-bromobenzoic acid. chemicalbook.com This bromo-substituted acid can then serve as a precursor for the subsequent introduction of the cyano group.

Table 1: Comparison of Bromination Methods for Precursor Synthesis

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzonitrile | NH₄Br, H₂O₂ (35%) | Acetic Acid | Room Temp, 24h | 2-Amino-5-bromobenzonitrile | 97% | guidechem.com |

| Aniline Derivative | o-xylene bis(triethylammonium tribromide) | Acetonitrile | Room Temp, 7 min | 2-Amino-5-bromobenzonitrile | - | guidechem.com |

| 2-Aminobenzoic Acid | Br₂ | Glacial Acetic Acid | 15 °C, 1h | 2-Amino-5-bromobenzoic Acid | - | chemicalbook.com |

Introduction of the Cyano Group

The introduction of the cyano (-CN) functional group is a key step that can be approached in several ways. The most straightforward strategy is to begin with a precursor that already contains the nitrile, such as 2-aminobenzonitrile. guidechem.comchemdad.com In this case, the synthetic challenge is shifted to the selective bromination of the cyano-containing ring, as described previously.

Alternatively, if the synthesis begins with a precursor like 2-amino-5-bromobenzoic acid, the carboxylic acid group must be converted into a nitrile. chemicalbook.com This transformation is a classic example of functional group interconversion. The process typically involves two steps: first, the carboxylic acid is converted to a primary amide (-CONH₂), often via an acid chloride or using coupling agents. Second, the resulting amide is dehydrated to yield the nitrile. Common dehydrating agents for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. vanderbilt.edu

Formation of the Carbamate (B1207046) Linkage

The final step in the primary synthetic route is the formation of the ethyl carbamate moiety from the amino group of 2-amino-5-bromobenzonitrile. The most common and direct method for this transformation is the reaction of the aromatic amine with an alkyl chloroformate, in this case, ethyl chloroformate (ClCOOEt). wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

Other traditional methods for carbamate formation could also be adapted. The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) into an isocyanate intermediate, which can then be trapped by ethanol (B145695) to form the desired ethyl carbamate. nih.govorganic-chemistry.org This would require converting a corresponding carboxylic acid precursor into an acyl azide.

Advanced Synthetic Pathways

Beyond the traditional methods, modern organic synthesis offers more advanced and often more efficient or environmentally benign pathways for the construction of carbamates. These can include catalytic approaches and strategic functional group interconversions that alter the sequence of synthetic steps.

Catalytic Approaches in Carbamate Formation

Significant research has focused on developing alternatives to toxic reagents like phosgene (B1210022) and its derivatives (e.g., chloroformates). nih.gov A highly attractive substitute is carbon dioxide (CO₂), which is non-toxic, abundant, and renewable. nih.govnih.gov The direct synthesis of carbamates can be achieved through a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org

Various catalytic systems have been developed to facilitate carbamate synthesis. Indium-mediated reactions, for instance, can produce carbamates from amines and alkyl chloroformates using only a catalytic amount of indium. nih.gov Other metals, including zirconium, nickel, and copper, have also been employed to catalyze the formation of carbamates from different starting materials, offering milder reaction conditions and broader functional group tolerance. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org For example, palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol provides a direct route to N-aryl carbamates. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Catalytic Methods for Carbamate Synthesis

| Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|

| Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | Phosgene-free, mild conditions | organic-chemistry.org |

| Amine, Alkyl Chloroformate | Catalytic Indium | High efficiency and selectivity | nih.gov |

| Amine, Dialkyl Carbonate | Zirconium(IV) complexes | Exchange process | organic-chemistry.org |

| Aryl Chloride, NaOCN, Alcohol | Palladium complex | Direct access to N-aryl carbamates | organic-chemistry.orgorganic-chemistry.org |

| Amine, CO₂ | DBU, Dehydrating Agent | Metal-free isocyanate formation in situ | organic-chemistry.orgorganic-chemistry.org |

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a core concept in synthesis that allows for strategic flexibility. imperial.ac.uk In the context of this compound, the order of the key functional group introductions could be rearranged. For example, one could envision a strategy where the carbamate is formed first on a simpler precursor, such as 2-cyanoaniline, to give Ethyl (2-cyanophenyl)carbamate. Subsequent bromination would then be performed. This approach would depend on the directing effects of the ethyl carbamate and cyano groups, which would need to be carefully considered to achieve the desired 4-bromo substitution pattern.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound is predicated on the reaction of 2-amino-5-bromobenzonitrile with ethyl chloroformate. The optimization of this reaction is crucial for maximizing yield and ensuring the selective formation of the desired product while minimizing side reactions. Key parameters that influence the outcome of this synthesis include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

A plausible synthetic pathway involves the N-acylation of the precursor amine, 2-amino-5-bromobenzonitrile. The synthesis of this precursor can be achieved through the bromination of 2-aminobenzonitrile. One reported method utilizes ammonium bromide and hydrogen peroxide in acetic acid, which provides the desired 2-amino-5-bromobenzonitrile in high purity (97%). mit.edu

The subsequent reaction with ethyl chloroformate is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The selection of the base is critical; while stronger bases can accelerate the reaction, they may also lead to undesired side products or decomposition of the starting materials or product. Milder bases such as triethylamine or sodium bicarbonate are often employed. The reaction is generally conducted in an inert solvent, such as diethyl ether or benzene (B151609).

To illustrate the potential for optimization, the following table presents hypothetical data based on common findings in similar carbamate syntheses.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Molar Ratio (Amine:Chloroformate:Base) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | Triethylamine | Dichloromethane (B109758) | 0 | 1:1.1:1.2 | 75 | 95 |

| 2 | Triethylamine | Dichloromethane | 25 (Room Temp) | 1:1.1:1.2 | 85 | 92 |

| 3 | Triethylamine | Dichloromethane | 40 | 1:1.1:1.2 | 82 | 88 |

| 4 | Sodium Bicarbonate | Acetone/Water | 25 (Room Temp) | 1:1.2:1.5 | 78 | 98 |

| 5 | Pyridine | Dichloromethane | 25 (Room Temp) | 1:1.1:1.2 | 88 | 90 |

| 6 | Triethylamine | Tetrahydrofuran | 25 (Room Temp) | 1:1.1:1.2 | 83 | 93 |

| 7 | Triethylamine | Dichloromethane | 25 (Room Temp) | 1:1.5:1.6 | 86 | 85 |

This hypothetical data suggests that room temperature with triethylamine as a base in dichloromethane may offer a good balance of yield and selectivity. The use of a biphasic system with sodium bicarbonate could enhance selectivity by minimizing side reactions in the organic phase.

Green Chemistry Principles in Synthesis

Solvent Selection in Synthetic Procedures

Traditional syntheses of carbamates often employ volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, several greener solvent options could be explored:

Ionic Liquids: These salts, which are liquid at or near room temperature, have negligible vapor pressure and can often be recycled. Their use could significantly reduce air pollution associated with volatile organic compounds.

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain reactions. After the reaction, the CO2 can be returned to a gaseous state and recycled.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources. organic-chemistry.org

Catalyst Design for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. While the reaction of an amine with ethyl chloroformate is often stoichiometric with respect to the base, catalytic approaches for carbamate synthesis are being actively researched. For instance, palladium-catalyzed methods have been developed for the synthesis of N-aryl carbamates. mit.eduorganic-chemistry.orgresearchgate.net A sustainable approach for the synthesis of this compound could involve the development of a heterogeneous catalyst that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

Alternative, greener synthetic routes that avoid the use of phosgene derivatives like ethyl chloroformate are also highly desirable. One such approach is the direct synthesis from amines, carbon dioxide, and alcohols, often facilitated by a catalyst. primescholars.comjocpr.comiitm.ac.in This method replaces the hazardous chloroformate with benign and abundant CO2.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

For the proposed synthesis of this compound from 2-amino-5-bromobenzonitrile and ethyl chloroformate, the reaction can be represented as:

C₇H₅BrN₂ + C₃H₅ClO₂ → C₁₀H₉BrN₂O₂ + HCl

The atom economy can be calculated as follows:

Molecular Weights:

this compound (C₁₀H₉BrN₂O₂): 285.10 g/mol

2-amino-5-bromobenzonitrile (C₇H₅BrN₂): 197.03 g/mol

Ethyl chloroformate (C₃H₅ClO₂): 108.52 g/mol

Atom Economy Calculation:

Percent Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Percent Atom Economy = (285.10 / (197.03 + 108.52)) x 100 ≈ 93.3%

Reactivity and Transformation Pathways of Ethyl 4 Bromo 2 Cyanophenyl Carbamate

Reactions Involving the Bromine Moiety

The bromine atom in Ethyl (4-bromo-2-cyanophenyl)carbamate is susceptible to a range of chemical transformations that allow for the introduction of new functional groups at the C4-position of the phenyl ring. These reactions are fundamental in the elaboration of the core structure for various applications, including the synthesis of pharmaceuticals and functional materials.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For substrates like this compound, the bromine atom acts as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org While specific examples with this compound are not extensively documented, the reactivity of similar 4-bromophenyl derivatives provides insight into its expected behavior. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Good yields were obtained using K₃PO₄ as a base in 1,4-dioxane. mdpi.com This suggests that this compound would similarly undergo Suzuki-Miyaura coupling under appropriate conditions to yield 4-aryl-2-cyanophenylcarbamate derivatives. The reaction is tolerant of a wide range of functional groups, and the electronic nature of the boronic acid can influence the reaction outcome. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | Na₂CO₃ | N/A | 140 | >95 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | N/A | N/A | N/A | >90 |

Data in this table is based on reactions with analogous compounds and serves as a predictive model for the reactivity of this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a valuable method for the synthesis of arylalkynes. The bromine atom of this compound would be expected to readily participate in Sonogashira coupling reactions. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with various terminal alkynes using a PdCl₂(PPh₃)₂ catalyst and CuI as a co-catalyst in the presence of triethylamine (B128534). researchgate.net These reactions typically proceed at room temperature and afford the corresponding 4-alkynyl derivatives in good yields. researchgate.net This precedent suggests a viable pathway for the synthesis of ethyl (2-cyano-4-(alkynyl)phenyl)carbamates.

Table 2: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst | Base | Solvent | Temp | Yield (%) |

| 1 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | rt | Good |

| 2 | 2-Bromoanilines | Various alkynes | [DTBNpP]Pd(crotyl)Cl (5) | None | TMP | ACN | rt | 42-87 |

| 3 | 5-Bromo-2'-deoxyuridine | Fluorescent dye-alkynes | K₂PdCl₄ | None | N/A | Aqueous | N/A | N/A |

Data in this table is based on reactions with analogous compounds and serves as a predictive model for the reactivity of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines. Given the presence of the aryl bromide, this compound is a suitable substrate for this transformation. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. libretexts.org The choice of ligand is crucial and can influence the scope of the reaction with respect to the amine coupling partner. libretexts.org While direct examples with the title compound are scarce, the extensive research on Buchwald-Hartwig amination of various aryl bromides indicates that it would readily react with a wide range of primary and secondary amines to afford the corresponding 4-amino-2-cyanophenylcarbamate derivatives. wikipedia.orgyoutube.com

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp |

| 1 | Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligand | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110°C |

| 2 | Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | N/A | N/A |

| 3 | Aryl Bromide | Heterocyclic Amines | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | N/A |

Data in this table is based on general procedures and examples with analogous compounds, serving as a predictive model for the reactivity of this compound.

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically between an organoboron reagent and an N-H or O-H containing compound, using a copper catalyst. While the classical Chan-Lam coupling involves an arylboronic acid, variations where an aryl halide is coupled with a nucleophile are also known, often referred to as Ullmann-type couplings, which are conceptually related. Given the structure of this compound, it could potentially undergo a copper-catalyzed coupling with various nitrogen or oxygen nucleophiles. For instance, a copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides has been used for the synthesis of quinazolines, involving an intermolecular N-arylation step. organic-chemistry.org

While palladium-catalyzed reactions are the most common transformations for aryl bromides, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. For SNAr to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the cyano group at the ortho position is electron-withdrawing and can help to stabilize the Meisenheimer complex intermediate formed during the reaction. The carbamate (B1207046) group at the para position is generally considered to be an activating group for electrophilic aromatic substitution, but its effect on nucleophilic substitution is less pronounced. The reaction would typically require a strong nucleophile and potentially harsh reaction conditions. For example, the reaction of 2-bromobenzonitriles with amidines or guanidine can lead to the formation of 4-aminoquinazolines through a copper-catalyzed process that can be considered a variant of nucleophilic substitution. uob.edu.ly

Reductive Debromination Studies

The selective removal of the bromine atom from the aromatic ring of this compound can be achieved through reductive debromination. A common and effective method for this transformation is catalytic hydrogenation. Studies on analogous aryl bromides have demonstrated that the bromo group can be selectively reduced in the presence of other functional groups, such as nitro, chloro, cyano, keto, or carboxylic acid groups, using a palladium-on-carbon (Pd/C) catalyst under neutral conditions nih.govresearchgate.net.

The general reaction for the reductive debromination of an aryl bromide is as follows:

Ar-Br + H₂ --(Pd/C)--> Ar-H + HBr

For this compound, this reaction would yield ethyl (2-cyanophenyl)carbamate. The reaction conditions typically involve stirring the substrate with a catalytic amount of 10% Pd/C in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Table 1: Representative Conditions for Reductive Debromination of Aryl Bromides

| Substrate Example | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | Ethanol | H₂ (1 atm), rt, 2h | 92 | nih.gov |

| 4-Bromobenzonitrile | 10% Pd/C | Methanol | H₂ (1 atm), rt, 1h | 97 | researchgate.net |

These examples suggest that the reductive debromination of this compound should proceed with high efficiency and selectivity, leaving the cyano and carbamate groups intact.

Transformations of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions researchgate.net.

The hydrolysis of the nitrile group in this compound can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding amide, yielding ethyl (4-bromo-2-carbamoylphenyl)carbamate.

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will lead to the formation of the carboxylic acid, 2-((ethoxycarbonyl)amino)-5-bromobenzoic acid, and ultimately to 2-amino-5-bromobenzoic acid if the carbamate is also hydrolyzed.

The reaction of 2-aminobenzonitrile (B23959) with CO₂ to produce quinazoline-2,4(1H,3H)-dione highlights the reactivity of the cyano and amino groups in close proximity researchgate.net. While the carbamate group in the title compound is less nucleophilic than a free amino group, this reaction suggests the potential for intramolecular interactions under certain conditions.

The cyano group can be reduced to a primary amine (aminomethyl group). A common method for this transformation is catalytic hydrogenation using catalysts such as Raney nickel or rhodium. For instance, the catalytic hydrogenation of benzonitrile to benzylamine can be achieved with high selectivity using a rhodium catalyst in the presence of ammonia researchgate.netresearchgate.net. Another approach involves the use of chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst. The reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile using zinc dust in hydrochloric acid is another relevant example of a reduction on a substituted benzonitrile google.com.

Table 2: Conditions for the Reduction of Nitriles to Primary Amines

| Nitrile Substrate | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzonitrile | Co/MgO, H₂, aq. NH₃ | iPrOH | Benzylamine | High | researchgate.net |

| 2-Nitrobenzonitrile | Zn dust, HCl | Toluene | 2-Aminobenzonitrile | 95 | google.com |

Based on these precedents, the reduction of this compound would be expected to yield ethyl (4-bromo-2-(aminomethyl)phenyl)carbamate.

The proximity of the cyano and carbamate groups on the aromatic ring allows for the possibility of intramolecular cyclization reactions to form heterocyclic systems.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis of the initial enamine product wikipedia.org. For this compound to undergo a classical Thorpe-Ziegler reaction, it would first need to be converted into a dinitrile. This could potentially be achieved by introducing a second nitrile-containing substituent onto the molecule.

However, a more direct intramolecular cyclization involving the existing cyano and carbamate functionalities is also conceivable. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with electrophiles can lead to a Thorpe-Ziegler type cascade cyclization to form fused heterocyclic systems researchgate.net. This suggests that under appropriate conditions, the nitrogen of the carbamate and the carbon of the nitrile in this compound could potentially react to form a fused ring system, such as a quinazoline derivative. The reaction of 2-aminobenzonitrile with carbon dioxide to form quinazoline-2,4(1H,3H)-dione is a prime example of such a cyclization pathway researchgate.net.

Cyclization Reactions Involving the Nitrile

Reactions of the Carbamate Group

The ethyl carbamate group can undergo several reactions, with hydrolysis being the most common. The stability and reactivity of N-aryl carbamates are influenced by the substituents on the aromatic ring nih.gov.

The hydrolysis of ethyl carbamates can be catalyzed by acid or base. Basic hydrolysis of phenylcarbamates of primary amines can proceed through an E1cb-type mechanism, involving the in-situ formation of an isocyanate intermediate nih.govacs.org. The rate of hydrolysis is dependent on the pH and the structure of the carbamate. For instance, the hydrolysis of some N-aryl-lactams has been studied, providing insights into the kinetics of amide and carbamate cleavage epa.gov.

The presence of an ortho-cyano group and a para-bromo group will influence the electronic properties of the aromatic ring and thus the reactivity of the carbamate. Electron-withdrawing groups on the O-phenyl residue of carbamates have been shown to increase their reactivity towards hydrolysis nih.gov.

Furthermore, metal ions can trigger the hydrolysis of carbamates by coordinating to the ligand, leading to a self-immolation process researchgate.netnih.gov. This suggests that the reaction conditions, including the presence of metal catalysts, could influence the stability of the carbamate group in this compound.

Hydrolysis of the Carbamate Linkage

The hydrolysis of a carbamate linkage involves the cleavage of the ester or amide bond, typically under acidic or basic conditions, to yield an amine, an alcohol, and carbon dioxide.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-O bond, releasing ethanol and the corresponding carbamic acid, which then decarboxylates to yield the amine.

The presence of the strongly electron-withdrawing cyano and bromo groups on the phenyl ring would likely accelerate the rate of base-catalyzed hydrolysis by increasing the acidity of the N-H proton and stabilizing the anionic intermediate.

Transcarbamoylation Reactions

Transcarbamoylation is a process where the carbamoyl group (-C(O)NRR') is transferred from one molecule to another. This reaction allows for the conversion of one carbamate into another by reaction with a different alcohol or amine. This process is of interest in fields such as polyurethane recycling, where it can be used to depolymerize materials under relatively mild conditions. nih.gov

For this compound, a potential transcarbamoylation reaction could involve reacting it with a different alcohol (R'-OH) in the presence of a suitable catalyst. The general scheme for such a reaction is:

C₈H₅BrN₂O-C(O)O-Et + R'-OH ⇌ C₈H₅BrN₂O-C(O)O-R' + Et-OH

Catalysts for this transformation can include bases, such as potassium tert-butoxide, or organotin compounds. nih.gov The reaction mechanism typically involves a nucleophilic attack of the incoming alcohol on the electrophilic carbonyl carbon of the carbamate.

Protection/Deprotection Strategies

The carbamate functional group is widely used as a protecting group for amines in organic synthesis due to its stability under various conditions and the availability of methods for its selective removal. researchgate.netnih.gov The nitrogen atom in a carbamate is significantly less nucleophilic than in the parent amine, thereby protecting it from unwanted reactions. researchgate.net

Protection: While this compound is itself a protected amine, the general strategy to form such a compound involves the reaction of the parent amine (4-bromo-2-cyanoaniline) with an appropriate chloroformate, such as ethyl chloroformate, typically in the presence of a base.

Deprotection: The cleavage of the ethyl carbamate group to regenerate the free amine is a key transformation. Various methods exist for the deprotection of carbamates. A mild and selective method for cleaving carbamates involves the use of tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). researchgate.net This method is particularly effective for phenyl carbamates. researchgate.net Although ethyl carbamates can be more resistant to cleavage than phenyl carbamates, this reagent offers a potential pathway for deprotection under non-hydrolytic conditions. researchgate.net The reaction avoids the harsh acidic or basic treatments or catalytic hydrogenolysis that might affect other functional groups in a complex molecule. researchgate.net

Mechanistic Investigations of Key Transformations

Kinetic Studies of Selected Reactions

Kinetic studies of carbamate hydrolysis and cleavage provide insight into reaction rates and mechanisms. For the base-labile deprotection of related 4-nitrophenyl carbamates, the rate of hydrolysis is shown to be significantly faster in basic environments (pH > 12) compared to acidic or neutral conditions. The cleavage can be monitored spectroscopically by observing the release of the corresponding phenol.

Below is a representative table illustrating the effect of pH on the hydrolysis rate of a model carbamate, 4-nitrophenyl benzylcarbamate.

| pH | Relative Initial Rate of Hydrolysis |

|---|---|

| 7 | Very Slow / Negligible |

| 10 | Slow |

| 12 | Moderate |

| 14 | Fast |

This table is illustrative of the general behavior of base-labile carbamates and is not based on experimental data for this compound.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions at the carbamate carbonyl, such as hydrolysis or cleavage by fluoride ions, a tetrahedral intermediate is generally formed. For instance, in the deprotection of carbamates using TBAF, the proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon, which generates a transient tetrahedral species. researchgate.net

Isocyanate Intermediates: As mentioned in section 3.3.1, the base-catalyzed hydrolysis of N-monosubstituted carbamates proceeds through an isocyanate intermediate after the elimination of the alkoxy group. nih.gov This highly reactive species is then trapped by water.

Elucidation of Catalytic Cycles

Catalysts can significantly influence the rate and selectivity of carbamate transformations. While specific catalytic cycles involving this compound are not documented, general principles can be applied.

In transcarbamoylation reactions , catalysts like dibutyltin dilaurate (DBTDL) or tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed. The catalytic cycle with an organotin catalyst is thought to involve the coordination of the catalyst to both the carbamate carbonyl and the incoming alcohol, facilitating the nucleophilic attack and subsequent transfer of the carbamoyl group.

Similarly, in catalytic cleavage reactions , transition metal complexes can be used. For example, copper(I)-catalyzed cleavage of specific carbamate substrates has been studied, where the catalyst activates the carbamate for cleavage. The catalytic cycle would involve the coordination of the carbamate to the metal center, the cleavage step, and the regeneration of the active catalyst.

Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular framework of ethyl (4-bromo-2-cyanophenyl)carbamate, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum provides definitive evidence for the structure of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) are consistent with the assigned structure. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows distinct signals for the aromatic protons, the carbamate (B1207046) N-H proton, and the ethyl group protons.

The aromatic region displays signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton positioned between the bromo and cyano groups, for instance, would exhibit a specific splitting pattern due to coupling with its neighbors. The protons of the ethyl group appear as a characteristic quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| Data not available in public literature | - | - | Aromatic-H |

| Data not available in public literature | - | - | Aromatic-H |

| Data not available in public literature | - | - | Aromatic-H |

| Data not available in public literature | - | - | NH (Carbamate) |

| Data not available in public literature | - | - | O-CH₂ (Ethyl) |

Note: Specific, experimentally verified ¹H NMR data for this compound is not available in the searched public scientific literature or databases. The table structure is provided for illustrative purposes.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. Key expected signals would include those for the carbonyl carbon of the carbamate group (typically in the 150-170 ppm range), the nitrile carbon (around 115-120 ppm), the carbons of the aromatic ring, and the two carbons of the ethyl group. The positions of the aromatic carbon signals are influenced by the electronic effects of the bromo, cyano, and carbamate substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available in public literature | C=O (Carbonyl) |

| Data not available in public literature | Aromatic C-Br |

| Data not available in public literature | Aromatic C-NH |

| Data not available in public literature | Aromatic C-CN |

| Data not available in public literature | Aromatic C-H |

| Data not available in public literature | Aromatic C-H |

| Data not available in public literature | Aromatic C-H |

| Data not available in public literature | C≡N (Nitrile) |

| Data not available in public literature | O-CH₂ (Ethyl) |

Note: Experimentally verified ¹³C NMR data for this compound could not be located in publicly accessible scientific literature. The assignments are based on typical chemical shift ranges for these functional groups.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C spectra.

A COSY spectrum would reveal correlations between coupled protons, confirming the connectivity within the ethyl group (methylene to methyl) and among the protons on the aromatic ring. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. These advanced techniques are instrumental in confirming complex molecular structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of the compound is expected to show several characteristic absorption bands that confirm its structure. The N-H stretch of the secondary amide within the carbamate group typically appears as a single, sharp to medium band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group are expected in the 2850-3100 cm⁻¹ range. The region below 1600 cm⁻¹, known as the fingerprint region, would contain complex absorptions corresponding to various bending vibrations and C-C bond stretches.

Two of the most diagnostic peaks in the IR spectrum are those corresponding to the carbonyl (C=O) and nitrile (C≡N) groups.

Carbonyl (C=O) Stretch: The carbonyl group of the ethyl carbamate functional group is expected to produce a strong, sharp absorption band. For carbamates, this C=O stretching vibration typically occurs in the range of 1700-1730 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

Nitrile (C≡N) Stretch: The nitrile group gives rise to a sharp, medium-intensity absorption band in a relatively uncongested region of the spectrum, typically between 2220-2260 cm⁻¹. For aromatic nitriles, conjugation with the benzene ring can slightly lower this frequency.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| Data not available | N-H Stretch | Carbamate |

| Data not available | C-H Stretch | Aromatic/Aliphatic |

| Data not available | C≡N Stretch | Nitrile |

| Data not available | C=O Stretch | Carbonyl (Carbamate) |

Note: Specific, experimentally verified IR data for this compound is not available in the searched public scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, the molecular formula is C10H9BrN2O2.

The theoretical (monoisotopic) mass of this compound can be calculated using the exact masses of the most abundant isotopes of its constituent elements:

Carbon-12: 12.000000 Da

Hydrogen-1: 1.007825 Da

Bromine-79: 78.918338 Da

Nitrogen-14: 14.003074 Da

Oxygen-16: 15.994915 Da

Based on these values, the expected monoisotopic mass of the molecular ion [M]+• would be approximately 267.9898 Da. The presence of a bromine atom results in a characteristic isotopic pattern, with another peak of similar intensity appearing at [M+2]+• (approximately 269.9878 Da), corresponding to the presence of the Bromine-81 isotope. An experimental HRMS measurement that aligns closely with this theoretical value would serve to confirm the elemental composition of the compound.

| Molecular Formula | Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C10H9BrN2O2 | [M]+• (79Br) | 267.9898 |

| [M+2]+• (81Br) | 269.9878 |

Fragmentation Pattern Analysis for Structural Information

While detailed experimental studies on the specific fragmentation pattern of this compound are not widely available in the public literature, a theoretical analysis based on its structure can predict the most likely fragmentation pathways under mass spectrometric conditions (such as electron ionization).

The structure of the molecule contains several bonds that are susceptible to cleavage. Key fragmentation patterns could include:

Loss of an ethoxy group (-OCH2CH3): Cleavage of the ester bond could lead to the loss of an ethoxy radical, resulting in a prominent fragment ion.

Loss of an ethyl group (-CH2CH3): Alpha-cleavage next to the oxygen atom of the carbamate could result in the loss of an ethyl radical. nih.govlibretexts.org

Decarboxylation: The loss of carbon dioxide (CO2) from the carbamate moiety is another plausible fragmentation pathway.

Cleavage of the carbamate group: The entire ethyl carbamate side chain could be cleaved from the aromatic ring.

Halogen-related fragmentation: The bromine atom is a characteristic feature and its loss, or the cleavage of the C-Br bond, would produce significant fragment ions. miamioh.edu

The analysis of these fragment ions and their relative abundances would provide valuable information for confirming the connectivity of the atoms within the molecule.

| Fragmentation Pathway | Neutral Loss | Resulting Fragment Structure |

|---|---|---|

| Loss of Ethoxy Radical | •OCH2CH3 | (4-bromo-2-cyanophenyl)isocyanate ion |

| Loss of Ethyl Radical | •CH2CH3 | Ion of carbamic acid, (4-bromo-2-cyanophenyl)- |

| Decarboxylation | CO2 | (4-bromo-2-cyanophenyl)ethyl amine ion |

| Loss of Bromine | •Br | (2-cyano-phenyl)carbamate ion |

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a solid-state material.

Single-Crystal X-ray Diffraction Analysis

As of the current literature survey, a complete single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. Such a study would provide precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule in the crystalline state. It would also reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the macroscopic properties of the solid.

Conformational Analysis in Solid State

Synthesis of Carbamate Analogues

The carbamate moiety is a key feature of the molecule and can be readily modified to produce a variety of analogs.

The ethyl ester of the carbamate can be exchanged for other alkyl or aryl groups through transesterification. This process typically involves reacting the parent carbamate with an excess of a different alcohol in the presence of a suitable catalyst. The choice of alcohol allows for the introduction of a wide range of functionalities, which can alter the compound's lipophilicity, steric bulk, and metabolic stability. For instance, replacing the ethyl group with longer alkyl chains, cyclic alkanes, or aromatic moieties can significantly impact the molecule's pharmacokinetic properties.

Table 1: Potential Ester Analogs of this compound via Transesterification

| Starting Material | Reagent (Alcohol) | Potential Product |

|---|---|---|

| This compound | Methanol | Mthis compound |

| This compound | Isopropanol | Isopropyl (4-bromo-2-cyanophenyl)carbamate |

| This compound | Benzyl alcohol | Benzyl (4-bromo-2-cyanophenyl)carbamate |

This table presents hypothetical products based on standard transesterification reactions.

The nitrogen atom of the carbamate is another key site for derivatization. N-alkylation or N-arylation can introduce a wide array of substituents, further expanding the chemical space around the core structure. A common method for synthesizing N-substituted carbamates involves the reaction of an isocyanate with an alcohol. In the context of derivatizing this compound, this would entail the synthesis of the corresponding N-substituted 4-bromo-2-cyanoaniline, followed by reaction with ethyl chloroformate. Alternatively, direct N-alkylation of the parent carbamate can be achieved using an appropriate alkyl halide in the presence of a base.

Another approach involves the synthesis of N-acyl derivatives. This can be accomplished by reacting the carbamate with an acyl chloride or anhydride under basic conditions. The introduction of an acyl group can influence the electronic properties and hydrogen bonding capacity of the carbamate nitrogen.

Aryl Ring Functionalization

The disubstituted benzene ring provides a scaffold for further functionalization, which can modulate the electronic and steric properties of the molecule.

Table 2: Potential Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl (4-bromo-2-cyano-x-nitrophenyl)carbamate |

| Bromination | Br₂, FeBr₃ | Ethyl (x,4-dibromo-2-cyanophenyl)carbamate |

The exact position of substitution ('x') would depend on the interplay of the directing effects of the existing substituents.

Modification of the Cyano Group

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, leading to the creation of novel analogs.

One common transformation of a nitrile is its hydrolysis to a carboxylic acid or an amide. Partial hydrolysis under controlled conditions would yield the corresponding (4-bromo-2-(aminocarbonyl)phenyl)carbamate. Complete hydrolysis would lead to the carboxylic acid derivative.

The cyano group can also be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. The resulting aminomethyl group introduces a basic center into the molecule, which can significantly alter its physicochemical properties and potential biological interactions.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole derivatives, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Table 3: Potential Derivatives from Modification of the Cyano Group

| Reaction | Reagents | Potential Product |

|---|---|---|

| Partial Hydrolysis | H₂O, acid or base catalyst | Ethyl (4-bromo-2-(aminocarbonyl)phenyl)carbamate |

| Reduction | LiAlH₄ or H₂, catalyst | Ethyl (4-bromo-2-(aminomethyl)phenyl)carbamate |

This table illustrates some of the possible transformations of the cyano group.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For "Ethyl (4-bromo-2-cyanophenyl)carbamate," these calculations can elucidate key aspects of its reactivity and intermolecular interactions.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a quantum mechanical description of the electronic structure of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A hypothetical molecular orbital analysis of "this compound" would likely reveal that the HOMO is localized on the electron-rich aromatic ring and the carbamate (B1207046) linkage, while the LUMO is concentrated around the electron-withdrawing cyano and bromo groups. This distribution would suggest that the molecule is susceptible to electrophilic attack at the phenyl ring and nucleophilic attack at the carbon atom of the cyano group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Red typically indicates electron-rich, negative potential regions, which are prone to electrophilic attack, while blue signifies electron-poor, positive potential regions, which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential.

For "this compound," an MEP map would likely show negative potential (red) around the oxygen atoms of the carbamate group and the nitrogen atom of the cyano group, indicating these as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the aromatic ring, as well as near the bromine atom due to its electron-withdrawing nature.

Conformational Analysis via Computational Methods

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Energy Minimization and Torsional Scans

Energy minimization techniques are used to find the most stable conformation (the global minimum) of a molecule. Torsional scans, where the energy of the molecule is calculated as a function of the dihedral angle around a specific bond, are employed to identify all low-energy conformers and the energy barriers between them. For "this compound," key rotatable bonds would include those in the ethylcarbamate side chain.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0.0 |

| 2 | 60° | 2.5 |

| 3 | -60° | 2.5 |

Note: The data in this table is illustrative and based on typical energy differences for rotational conformers.

Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a more comprehensive picture of a molecule's conformational flexibility by simulating the movement of atoms over time. By solving Newton's equations of motion, MD simulations can explore the conformational space and identify the most populated conformational states under specific conditions of temperature and pressure. An MD simulation of "this compound" would reveal the dynamic behavior of the ethyl and carbamate groups and how they interact with their environment.

Reaction Pathway Modeling

Computational methods can be used to model the mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. For instance, the hydrolysis of the carbamate group or nucleophilic substitution at the aromatic ring are potential reactions that could be modeled for "this compound."

A computational study of a hypothetical reaction, such as the hydrolysis of the carbamate ester, would involve locating the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated activation energy would provide an estimate of the reaction rate.

Transition State Identification

The identification of transition states is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. For a reaction involving this compound, computational chemists would typically use methods such as synchronous transit-guided quasi-Newton (STQN) or dimer methods to locate the transition state structure. The subsequent frequency calculation must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate from reactant to product.

Activation Energy Calculations

Once the transition state and the ground states of the reactants and products are optimized, the activation energy (Ea) can be calculated. This is the energy difference between the transition state and the reactants. The activation energy is a critical parameter that governs the rate of a chemical reaction. Lower activation energies correspond to faster reactions. For reactions involving this compound, accurate calculation of activation energies would require high-level theoretical methods and basis sets to properly account for electron correlation and other effects.

Spectroscopic Property Predictions

Computational chemistry is also widely used to predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data or for identifying unknown compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. The predicted chemical shifts for this compound would be compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental spectra.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below. It is important to note that this data is illustrative of what a computational study would produce and is not based on actual published research for this specific molecule.

| Atom | Predicted Chemical Shift (ppm) |

| C (Carbonyl) | 152.8 |

| C (Aromatic, C-N) | 139.5 |

| C (Aromatic, C-Br) | 120.1 |

| C (Aromatic, C-CN) | 115.3 |

| C (Aromatic) | 134.2 |

| C (Aromatic) | 131.9 |

| C (Aromatic) | 128.7 |

| C (Cyano) | 117.4 |

| C (Ethyl, CH₂) | 62.5 |

| C (Ethyl, CH₃) | 14.3 |

Simulated Vibrational Spectra

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can simulate the vibrational spectrum by calculating the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies correspond to the peaks in an IR spectrum. The intensity of these peaks can also be calculated, providing a complete theoretical spectrum that can aid in the assignment of experimental IR bands. For this compound, this would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the carbamate, the C≡N stretch of the cyano group, and various aromatic C-H and C-C vibrations.

Below is an illustrative table of key predicted vibrational frequencies for this compound. This data is for demonstrative purposes only, as specific computational studies for this molecule are not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C≡N Stretch | 2230 |

| C=O Stretch | 1720 |

| C-N Stretch | 1240 |

| C-Br Stretch | 680 |

Research Applications and Potential Areas of Further Investigation

Building Block in Complex Molecule Synthesis

The carbamate (B1207046) functional group is a key structural element in many therapeutic agents, valued for its high chemical and proteolytic stability. nih.gov Molecules like Ethyl (4-bromo-2-cyanophenyl)carbamate serve as foundational pieces in the assembly of larger, biologically active compounds.

The compound is an adept precursor for the synthesis of a wide array of heterocyclic structures, which are ubiquitous in pharmaceuticals. The cyano (C≡N) group and the bromine atom are particularly useful reactive handles.

Cyano Group Transformations: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions, to form different heterocyclic rings.

Palladium-Catalyzed Cross-Coupling: The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the fusion of the phenyl ring to other ring systems or the attachment of complex side chains. For instance, similar bromophenyl-containing fragments are used as building blocks in the synthesis of complex thiazolo[3,2-a]pyrimidine heterocycles. mdpi.com

The combination of these reactive sites allows chemists to strategically build intricate, polycyclic molecules that are often screened for biological activity.

In a multi-step synthesis, a starting material is converted through a sequence of chemical reactions into a more complex target molecule. This compound is well-suited to be an intermediate in such processes. nih.gov Its stable core allows for selective modification of one functional group while leaving the others intact for subsequent steps. This modular approach is fundamental to the efficient synthesis of complex organic molecules, including covalent organic frameworks and other advanced materials. nih.gov

Scaffold for Library Synthesis

In drug discovery, it is often necessary to synthesize and screen large numbers of related compounds to identify a lead candidate. This is achieved through the creation of chemical libraries built around a common molecular scaffold.

Combinatorial chemistry is a technique used to create a large number of compounds in a single process. openaccessjournals.comualberta.ca this compound is an excellent scaffold for this approach due to its multiple points of diversification.

The bromine atom can be reacted with a library of boronic acids or other coupling partners.

The cyano group can be converted into other functionalities that are then reacted with a different library of reagents.

The carbamate group itself can be modified, for example, by N-alkylation.

By systematically reacting the core scaffold with different sets of building blocks at each of these sites, a vast and diverse library of molecules can be generated rapidly for high-throughput screening. cuny.edu The development of activated building blocks is crucial for the efficient creation of these small molecule libraries. nih.gov

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of molecules with a high degree of structural diversity, often focusing on generating complex and three-dimensional shapes. nih.govrsc.org Starting with a relatively simple, planar molecule like this compound, DOS strategies can be employed to generate novel, sp3-enriched polycyclic scaffolds. broadinstitute.org This might involve an intramolecular reaction where a substituent added at the bromine position is designed to cyclize with the cyano group or the carbamate, transforming the flat aromatic scaffold into a rigid, three-dimensional structure. nih.gov This approach allows for the exploration of new areas of "chemical space" to find molecules with novel biological activities. harvard.edu

Investigation of Enzymatic Interactions (excluding clinical human trial data)

The carbamate moiety is structurally an "amide-ester" hybrid and is known to interact with numerous enzymes, particularly hydrolases like esterases and cholinesterases. nih.govnih.gov

Research on the parent compound, ethyl carbamate, shows that it is metabolized in vitro by several enzymes, including porcine liver esterase and yeast aldehyde dehydrogenase. doi.org This metabolism can be inhibited by various compounds, indicating a direct interaction with the enzyme's active site. doi.org More specifically, enzymes classified as urethanases or ethyl carbamate hydrolases (ECH) have been identified that can hydrolyze ethyl carbamate. researchgate.netnih.govresearchgate.net

Given this precedent, this compound is a candidate for investigation as a substrate or inhibitor of similar enzymes. Studies on related compounds containing a bromophenyl carbamate structure have demonstrated inhibitory activity against butyrylcholinesterase (BChE), an important enzyme in the nervous system. nih.gov The electronic and steric effects of the bromo and cyano substituents on the phenyl ring would be expected to modulate the compound's affinity and reactivity towards target enzymes.

Table 1: Examples of Enzymes and Inhibitors Associated with Ethyl Carbamate Metabolism This table is based on data for the parent compound ethyl carbamate and provides a basis for potential enzymatic interactions of its derivatives.

| Category | Name | Role/Effect on Ethyl Carbamate Metabolism | Reference |

| Metabolizing Enzymes | Porcine Liver Esterase | Catalyzes metabolism in vitro | doi.org |

| Yeast Aldehyde Dehydrogenase | Catalyzes metabolism in vitro | doi.org | |

| Mouse Liver Catalase | Catalyzes metabolism in vitro | doi.org | |

| Ethyl Carbamate Hydrolase (ECH) | Specifically hydrolyzes ethyl carbamate | nih.govresearchgate.net | |

| Urethanase | Can hydrolyze ethyl carbamate | researchgate.net | |

| Inhibitors | Ethanol (B145695) | Potent inhibitor of metabolism | doi.org |

| Paraoxon | Inhibits metabolism in vivo and in vitro | doi.org | |

| Carbaryl | Inhibits metabolism in vivo and in vitro | doi.org | |

| 4-Methylpyrazole | Inhibits metabolism in vivo | doi.org | |

| Metal Ions (Inhibitory) | Fe³⁺ | Strongly inhibits certain esterases with EC-hydrolyzing activity | sciopen.com |

| Co²⁺ | Strongly inhibits certain esterases with EC-hydrolyzing activity | sciopen.com | |

| Cu²⁺ | Strongly inhibits certain esterases with EC-hydrolyzing activity | sciopen.com |

Substrate Affinity Studies

Currently, there is a lack of publicly available research that specifically investigates this compound in substrate affinity studies. The potential for this compound to be used as a ligand to probe the binding sites of enzymes or receptors remains an area open for future exploration. Its distinct pattern of substituents—a bromo group, a cyano group, and an ethyl carbamate moiety on a phenyl ring—offers multiple points for potential molecular interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

Mechanistic Basis of Interactions

Detailed mechanistic studies elucidating the specific molecular interactions of this compound are not extensively documented in the current scientific literature. Understanding the mechanistic basis of its interactions would be crucial for its development in any application. Such studies would involve computational modeling and biophysical techniques to determine how the electronic and steric properties of the molecule govern its binding to potential biological targets or its role in chemical reactions.

Design of Functional Materials Precursors

Monomer in Polymer Chemistry Research

There are no specific research articles available that describe the use of this compound as a monomer in polymer chemistry. In theory, the presence of the bromo group could allow for its incorporation into polymers via cross-coupling reactions. The carbamate and cyano functionalities could also impart specific properties to a resulting polymer, such as altered solubility, thermal stability, or coordination capabilities. However, this remains a hypothetical application awaiting investigation.

Component in Self-Assembled Systems

The potential for this compound to act as a building block in self-assembled systems has not been reported in the available literature. The molecule's functional groups could, in principle, direct the formation of ordered supramolecular structures through non-covalent interactions. Future research could explore its capacity to form liquid crystals, gels, or other self-assembled materials.

Exploration of Bioisosteric Replacements in Lead Optimization

While direct studies on this compound are scarce, its core structure, the 4-bromo-2-cyanophenyl moiety, is a recognized scaffold in the field of medicinal chemistry, particularly in the design of kinase inhibitors. This scaffold serves as a crucial intermediate in the synthesis of a variety of potent therapeutic agents.

The 4-bromo-2-cyanophenyl group is a key component in the development of inhibitors for several kinases, including Epidermal Growth Factor Receptor (EGFR) and Ephrin type-B receptor 3 (EphB3). nih.govnih.gov In this context, the bromo substituent provides a handle for further chemical modification through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.govnih.gov This allows for the systematic exploration of different substituents at this position to optimize the potency and selectivity of the inhibitor. The cyano group, on the other hand, often plays a critical role in binding to the target protein, for instance, by forming a key hydrogen bond with the hinge region of the kinase domain.

The ethyl carbamate group in this compound can be seen as a modifiable component in a lead optimization strategy. The carbamate linkage is a common functional group in drug molecules and can influence properties such as solubility, metabolic stability, and cell permeability. acs.org By varying the alcohol portion of the carbamate (in this case, ethanol), medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

The table below summarizes the key structural features of the 4-bromo-2-cyanophenyl moiety and their relevance in lead optimization for kinase inhibitors.

| Feature | Role in Lead Optimization | Example Application |

| 4-Bromo Group | Site for further chemical modification via cross-coupling reactions to explore structure-activity relationships. | Synthesis of quinazoline-based EGFR and EphB3 inhibitors. nih.govnih.gov |

| 2-Cyano Group | Often acts as a key binding element (e.g., hydrogen bond acceptor) with the target protein. | Interaction with the hinge region of kinase domains. |

| Phenyl Ring | Provides a rigid scaffold for the presentation of functional groups in a defined spatial orientation. | Core structure of numerous kinase inhibitors. google.com |

In the broader context of drug discovery, the 4-bromo-2-cyanophenyl scaffold has been incorporated into molecules designed to inhibit TANK-binding kinase (TBK1), which is implicated in cancer and inflammation. google.com The synthesis of these complex molecules often starts from precursors like 2-amino-5-bromobenzonitrile (B185297), which is structurally related to this compound. google.com

The following table lists compounds that utilize the 4-bromo-2-cyanophenyl scaffold, highlighting the diversity of structures that can be generated from this versatile intermediate.

| Compound Name | Target | Therapeutic Area |

| Quinazoline-based EGFR inhibitors | EGFR | Breast Cancer nih.gov |

| Quinazoline sulfonamides | EphB3 | Cancer nih.gov |

| TANK-binding kinase (TBK1) inhibitors | TBK1 | Cancer, Inflammation google.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.